molecular formula C13H16FNO B2811024 N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide CAS No. 2361658-28-6

N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide

Cat. No. B2811024
CAS RN: 2361658-28-6
M. Wt: 221.275
InChI Key: QLDLMIXCNXPJNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide” can be analyzed using its IUPAC Standard InChI: InChI=1S/C11H12FNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-7H,1-2H3,(H,13,14) . This indicates that the compound has a molecular weight of 193.2175 .

Future Directions

Given the limited information available on “N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity and applications could be explored, given its structural similarity to certain fentanyl analogues .

properties

IUPAC Name

N-[4-(2-fluorophenyl)butan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-3-13(16)15-10(2)8-9-11-6-4-5-7-12(11)14/h3-7,10H,1,8-9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDLMIXCNXPJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide

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